molecular formula C10H18O2 B1455424 2-(Cyclopentylmethyl)butanoic acid CAS No. 14276-86-9

2-(Cyclopentylmethyl)butanoic acid

Cat. No. B1455424
CAS RN: 14276-86-9
M. Wt: 170.25 g/mol
InChI Key: BWANPEYEQQDRFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Cyclopentylmethyl)butanoic acid is C10H18O2 . The InChI code is 1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-(Cyclopentylmethyl)butanoic acid is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Poultry Nutrition and Gut Health

2-(Cyclopentylmethyl)butanoic acid: , as a derivative of butyric acid, has potential applications in poultry nutrition. Butyric acid is known to enhance gut health, improve nutrient utilization, and boost overall performance in poultry . It acts as a primary energy source for colonocytes and supports the differentiation and maturation of intestinal cells . This could imply that its derivatives, like 2-(Cyclopentylmethyl)butanoic acid , may also contribute to these beneficial effects.

Antibiotic Alternative in Livestock

The compound could serve as an alternative to antibiotic growth promoters in livestock production systems. By reducing pathogenic bacteria and their toxins, it can enhance gut health, leading to improved growth performance and immunity among birds .

Egg Quality Improvement

In the context of poultry production, butyric acid derivatives have been associated with impacts on egg quality and osteoporosis . This suggests that 2-(Cyclopentylmethyl)butanoic acid might be used to improve the quality of eggs, potentially affecting shell strength and nutrient content.

Butyrate Production in Bioengineering

2-(Cyclopentylmethyl)butanoic acid: could be involved in the metabolic pathways of microorganisms engineered for butyrate production. Butyrate is a valuable chemical in the food, pharmaceutical, and animal feed industries, and the use of engineered bacteria like Clostridium tyrobutyricum for its production is a growing area of research .

n-Butanol Production

The acid could play a role in the production of n-butanol, a biofuel, through engineered strains of Clostridium tyrobutyricum. These strains can convert butyryl-CoA to n-butanol, a process in which 2-(Cyclopentylmethyl)butanoic acid might be implicated as a precursor or intermediate .

Renewable Feedstock Conversion

There is potential for 2-(Cyclopentylmethyl)butanoic acid to be used in the conversion of renewable feedstocks into valuable chemicals. This could involve the transformation of sugars and other renewable resources into butyric acid and its derivatives for industrial applications .

Safety And Hazards

The safety information for 2-(Cyclopentylmethyl)butanoic acid indicates that it is harmful. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety data sheet provides more detailed information .

properties

IUPAC Name

2-(cyclopentylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANPEYEQQDRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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